Ethyl7-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
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Overview
Description
Ethyl 7-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol . This compound belongs to the pyrrolopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-5-iodopyridine with a suitable base to form the pyrrolopyridine core, followed by substitution at the N-1 position with an ethyl ester group . The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
Ethyl 7-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 7-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs) by binding to the ATP-binding site, thereby blocking the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit potent FGFR inhibitory activity and have similar biological applications.
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones: These derivatives have been studied for their bioactivity profiles and potential therapeutic uses.
Uniqueness
Ethyl 7-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. Its ability to inhibit FGFRs with high potency and selectivity sets it apart from other similar compounds .
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
ethyl 7-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-4-8-6-12-5-7(2)10(8)13-9/h4-6,13H,3H2,1-2H3 |
InChI Key |
XFCZFERMWQDHQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CN=C2)C |
Origin of Product |
United States |
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